molecular formula C16H17FN2OS2 B2977874 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706093-16-4

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No. B2977874
CAS RN: 1706093-16-4
M. Wt: 336.44
InChI Key: LCIXZGKMXWLFAC-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, also known as FTTC, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the thiazepane class of compounds and has shown promising results in various studies.

Mechanism of Action

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide acts as a modulator of the sigma-1 receptor, which is involved in various biological processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating this receptor, 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the activation of neurotrophic factors. These effects may be responsible for the neuroprotective properties of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in scientific research is its high potency and selectivity for the sigma-1 receptor. However, one limitation is that 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, including the investigation of its potential as a therapeutic agent for various neurological disorders, the development of more selective sigma-1 receptor modulators, and the exploration of its effects on other biological processes. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a promising compound that has shown potential as a therapeutic agent for the treatment of various neurological disorders. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for scientific research, but further studies are needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluoroaniline with thiophene-2-carboxylic acid, followed by cyclization and subsequent reaction with thionyl chloride and ammonia. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-(2-fluorophenyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-13-5-2-1-4-12(13)14-7-8-19(9-11-21-14)16(20)18-15-6-3-10-22-15/h1-6,10,14H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXZGKMXWLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

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